Methyl 5-methyl-1,3-benzoxazole-7-carboxylate

Beschreibung

Structural Identity and IUPAC Nomenclature

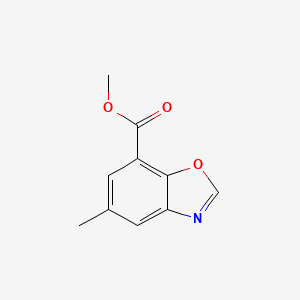

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate possesses the molecular formula C₁₀H₉NO₃ with a molecular weight of 191.18 daltons. The compound's IUPAC name precisely describes its structural arrangement as methyl 5-methyl-1,3-benzoxazole-7-carboxylate, reflecting the systematic nomenclature conventions for heterocyclic compounds. The chemical structure can be represented through its SMILES notation as COC(=O)c1cc(C)cc2c1ocn2, which encodes the spatial arrangement of atoms and bonds within the molecule.

The structural framework consists of a benzoxazole core, which represents a fused bicyclic system combining a benzene ring with a 1,3-oxazole ring. This bicyclic planar molecule exhibits aromatic characteristics due to the delocalized electron system across both rings. The specific substitution pattern includes a methyl group positioned at carbon-5 of the benzoxazole system and a methyl ester group at carbon-7, creating a unique chemical environment that influences both the molecule's reactivity and its potential biological activity.

The molecular architecture demonstrates the characteristic features of benzoxazole derivatives, where the oxygen atom occupies position 1 and the nitrogen atom resides at position 3 of the oxazole ring. This arrangement creates a heterocyclic system with distinct electronic properties that contribute to the compound's stability and reactivity profile. The InChI identifier for this compound is InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3, providing a standardized representation of its molecular structure.

Historical Context in Heterocyclic Chemistry

The development of benzoxazole chemistry traces its origins to the broader exploration of heterocyclic compounds that began in the mid-nineteenth century. The discovery and synthesis of benzoxazole derivatives emerged from systematic investigations into the fusion of aromatic rings with heterocyclic moieties, particularly the oxazole system that was first developed in 1947. This historical progression reflects the evolution of synthetic organic chemistry and the growing recognition of heterocyclic compounds as privileged structures in drug discovery.

Benzoxazole derivatives have gained prominence over more than a century of research, with their significance becoming increasingly apparent as researchers discovered their diverse biological activities. The heterocyclic scaffold represents a fundamental building block that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial applications. The pharmaceutical landscape demonstrates the importance of these compounds, with more than seventy-five percent of United States Food and Drug Administration approved small-molecule drugs containing nitrogen heteroatoms, many of which incorporate benzoxazole or related heterocyclic systems.

The systematic study of benzoxazole derivatives, including methyl 5-methyl-1,3-benzoxazole-7-carboxylate, reflects the broader trend in heterocyclic chemistry toward understanding structure-activity relationships. Research has revealed that benzoxazole derivatives exhibit remarkable pharmacological characteristics, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities. These discoveries have established benzoxazole compounds as essential components in the development of new therapeutic agents and have driven continued investigation into their synthetic methodologies and biological applications.

Position Within Benzoxazole Derivative Taxonomy

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate occupies a specific position within the extensive taxonomy of benzoxazole derivatives, characterized by its unique substitution pattern and functional group arrangement. The compound belongs to the broader class of benzoxazole carboxylates, which represent important intermediates and bioactive molecules in medicinal chemistry. This classification system organizes benzoxazole derivatives based on their substitution patterns, functional groups, and biological activities, providing a framework for understanding structure-activity relationships.

The taxonomic position of this compound can be understood through comparison with related structures documented in chemical databases. For instance, methyl 7-methyl-1,3-benzoxazole-5-carboxylate represents a positional isomer where the methyl and carboxylate groups are interchanged. Similarly, methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate demonstrates how substitution pattern variations create distinct chemical entities with potentially different biological profiles. These structural relationships illustrate the systematic approach to benzoxazole derivative classification based on substitution patterns.

| Compound | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|

| Methyl 5-methyl-1,3-benzoxazole-7-carboxylate | C₁₀H₉NO₃ | Methyl at position 5, carboxylate at position 7 | 1221792-23-9 |

| Methyl 7-methyl-1,3-benzoxazole-5-carboxylate | C₁₀H₉NO₃ | Methyl at position 7, carboxylate at position 5 | Not specified |

| Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | C₁₀H₈BrNO₃ | Bromo at position 5, carboxylate at position 7 | 1221792-65-9 |

| Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | C₁₁H₁₁NO₄ | Methoxy at position 5, carboxylate at position 7 | 1197944-26-5 |

Within the broader context of heterocyclic chemistry, benzoxazole derivatives represent a privileged class of compounds that have been extensively studied for their diverse biological activities. The classification system encompasses various structural modifications, including different substituents on the benzene ring, variations in the oxazole portion, and diverse functional groups attached to the core structure. Methyl 5-methyl-1,3-benzoxazole-7-carboxylate exemplifies the systematic exploration of these structural variations, contributing to the comprehensive understanding of how specific substitution patterns influence chemical and biological properties.

Eigenschaften

IUPAC Name |

methyl 5-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAHCUKIMJCPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 5-methyl-2-formylbenzoate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of methyl 5-methyl-1,3-benzoxazole-7-carboxylate .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of methyl 5-methyl-1,3-benzoxazole-7-carboxylate span several domains:

1. Chemistry

- Synthesis of Complex Organic Molecules : This compound is utilized as an intermediate in the synthesis of various organic compounds, facilitating the formation of more complex structures through reactions such as nucleophilic substitution and oxidation .

2. Biology

-

Antimicrobial Activity : Research indicates that methyl 5-methyl-1,3-benzoxazole-7-carboxylate exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Enterococcus faecalis 8 - Anticancer Activity : The compound has shown potential as an anticancer agent, particularly against colorectal carcinoma cells. In vitro studies have demonstrated significant antiproliferative effects with half-maximal inhibitory concentration (IC50) values ranging from 2.2 to 4.4 µM for various cancer cell lines.

3. Medicine

- Therapeutic Applications : Ongoing research explores its potential in drug discovery and development, focusing on its mechanisms of action that involve interactions with specific molecular targets like enzymes or receptors.

4. Industry

Wirkmechanismus

The mechanism of action of methyl 5-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CID 49757518)

- Structural Differences : Bromine replaces the methyl group at position 5.

- The molecular weight increases (256.05 g/mol vs. ~193.17 g/mol for the methyl analog), affecting solubility and crystallinity.

- Synthetic Utility : Bromine serves as a handle for further functionalization via Suzuki or Buchwald-Hartwig reactions.

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CID 67658492)

- Structural Differences : Hydroxy group at position 6 instead of methyl at position 5.

- Impact : The hydroxy group enables hydrogen bonding, improving aqueous solubility but reducing logP (predicted to be lower than the methyl analog). This group may enhance interactions with biological targets, such as enzymes or receptors.

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

- Structural Differences : Chloromethyl substituent at position 2.

- Impact : The chloromethyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization (e.g., alkylation or cyclization). This contrasts with the inert methyl group at position 5 in the target compound.

Functional Group Variations

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (CAS 1197944-26-5)

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1780041-87-3)

- Structural Differences : Carboxylic acid at position 5 and bromine at position 7.

- Impact : The carboxylic acid enhances hydrophilicity (lower logP) and enables salt formation, improving bioavailability. Bromine at position 7 may sterically hinder interactions in biological systems.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 5-methyl-1,3-benzoxazole-7-carboxylate | C₁₀H₉NO₃ | 5-CH₃, 7-COOCH₃ | ~2.1 | Ester, methyl |

| Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | C₉H₆BrNO₃ | 5-Br, 7-COOCH₃ | ~2.8 | Ester, bromine |

| Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | C₉H₇NO₄ | 6-OH, 7-COOCH₃ | ~1.5 | Ester, hydroxy |

| 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid | C₉H₆BrNO₃ | 7-Br, 5-COOH | ~1.9 | Carboxylic acid, bromine |

Biologische Aktivität

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-23-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate has the molecular formula and a molecular weight of 191.19 g/mol. It exhibits a melting point range of 142–144 °C . The compound's structure features a benzoxazole ring, which is known for its diverse biological activities.

The biological activity of methyl 5-methyl-1,3-benzoxazole-7-carboxylate is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various signaling pathways within cells. The compound's mechanism may involve:

- Enzyme Inhibition: Binding to enzymes that are crucial for cellular processes.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

- Antimicrobial Activity: Disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Research indicates that methyl 5-methyl-1,3-benzoxazole-7-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of neuroblastoma and glioblastoma cells with low nanomolar concentrations .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | LC50 (nM) | Reference |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | |

| BE (Neuroblastoma) | 18.9 | |

| HCT-116 (Colorectal) | <100 |

These findings suggest that methyl 5-methyl-1,3-benzoxazole-7-carboxylate could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key bacterial enzymes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | >64 µg/mL |

Case Studies

Several studies have highlighted the potential applications of methyl 5-methyl-1,3-benzoxazole-7-carboxylate in cancer therapy:

- Study on Glioblastoma Cells: A study demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines when combined with radiation therapy, suggesting a potential role as a radiosensitizer .

- Neuroblastoma Research: Another investigation found that this compound exhibited potent cytotoxicity in neuroblastoma models, outperforming existing treatments in terms of effectiveness .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methyl-1,3-benzoxazole-7-carboxylate?

- Category : Basic (Synthesis Methodology)

- Answer : The compound is typically synthesized via cyclization of substituted precursors. For example, methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate derivatives are prepared through esterification and heterocyclic ring closure using reagents like phosphoryl chloride or carbodiimides . Key steps include:

- Esterification : Reacting hydroxy-substituted benzoic acids with methanol under acidic conditions.

- Cyclization : Using dehydrating agents to form the benzoxazole ring.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Category : Basic (Analytical Chemistry)

- Answer :

- NMR Spectroscopy : To confirm the methyl ester (δ ~3.9 ppm for OCH₃) and benzoxazole protons (aromatic δ 6.5–8.5 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O stretch ~1700 cm⁻¹) and C-O-C ester linkages (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 221.1) .

Q. What functional groups dictate its reactivity?

- Category : Basic (Organic Chemistry)

- Answer : The methyl ester group is susceptible to hydrolysis under basic conditions, while the benzoxazole ring exhibits electrophilic substitution at the 5-methyl position. Hydrogen bonding at the oxazole nitrogen influences solubility and crystallization .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve its molecular structure?

- Category : Advanced (Structural Analysis)

- Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement and ORTEP-3 for visualization provides bond lengths, angles, and torsion angles. For example:

- Data Table :

| Parameter | Value |

|---|---|

| C=O bond length | 1.21 Å |

| Benzoxazole ring puckering (q) | 0.12 Å |

Q. How do hydrogen bonding patterns influence its crystal packing?

- Category : Advanced (Supramolecular Chemistry)

- Answer : Graph set analysis (e.g., R₂²(8) motifs) identifies hydrogen bonds between the oxazole nitrogen and adjacent ester carbonyls, stabilizing the lattice . Computational tools like CrystalExplorer model these interactions for polymorph prediction.

Q. What pharmacological activities are linked to the benzoxazole core?

- Category : Advanced (Medicinal Chemistry)

- Answer : The benzoxazole scaffold shows antitumor and antiviral potential. Derivatives with electron-withdrawing groups (e.g., methyl esters) enhance bioactivity by modulating enzyme binding (e.g., kinase inhibition) .

Q. How can data contradictions between synthesis batches be resolved?

- Category : Advanced (Data Analysis)

- Answer : Contradictions (e.g., varying melting points) require:

- HPLC-PDA : Purity checks (≥95% purity threshold) .

- DSC/TGA : Thermal stability profiling to detect polymorphs.

- Replication : Standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What computational methods predict its molecular interactions?

- Category : Advanced (Computational Chemistry)

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, identifying nucleophilic regions at the oxazole ring. Molecular docking (AutoDock Vina) screens for protein targets like COX-2 .

Methodological Best Practices

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

- Data Reporting : Adopt CIF guidelines for crystallographic data and include ESI-MS spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.